![molecular formula C7H6FI B081044 4-Fluoro-2-iodotoluene CAS No. 13194-67-7](/img/structure/B81044.png)
4-Fluoro-2-iodotoluene
Overview
Description
4-Fluoro-2-iodotoluene (4-FIT) is a compound that is used in a variety of scientific and industrial applications. It has been studied extensively and has been found to have a number of advantages and limitations for laboratory experiments. This article will provide an overview of the synthesis method for 4-FIT, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for research.
Scientific Research Applications
Organic Synthesis
4-Fluoro-2-iodotoluene is a valuable compound in organic synthesis, particularly as a building block for various organic reactions. Its iodine and fluorine substituents make it a versatile reagent for cross-coupling reactions , which are pivotal in constructing complex organic molecules. It serves as a precursor for the synthesis of biaryls through palladium-catalyzed coupling reactions, such as the Suzuki reaction. Additionally, its use in the synthesis of heterocycles, which are core structures in many pharmaceuticals, is of significant interest.
Pharmaceutical Research
In pharmaceutical research, 4-Fluoro-2-iodotoluene is utilized in the development of new drugs. It can act as an intermediate in the synthesis of molecules with potential therapeutic effects. The presence of fluorine atoms in pharmaceuticals often enhances their metabolic stability and bioavailability, making this compound particularly useful in medicinal chemistry for the design of fluorinated analogs of drug candidates .
Material Science
The compound’s application extends to material science, where it can be used to synthesize advanced materials. For instance, its incorporation into polymers can impart unique properties such as enhanced stability and resistance to degradation. Fluorinated compounds like 4-Fluoro-2-iodotoluene are also explored for their potential in creating novel electronic materials due to their ability to alter electrical properties .
Analytical Chemistry
In analytical chemistry, 4-Fluoro-2-iodotoluene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined physical and chemical properties allow for its use in method development and calibration of analytical instruments. It can also serve as a derivatization agent to improve the detection of less responsive compounds .
Agricultural Chemistry
While direct applications in agricultural chemistry are not widely reported, the methodologies developed using 4-Fluoro-2-iodotoluene in organic synthesis can be applied to the design of agrochemicals. The introduction of fluorine atoms into agrochemical compounds can enhance their activity and selectivity, which is crucial for developing more effective pesticides and herbicides .
Environmental Studies
4-Fluoro-2-iodotoluene’s role in environmental studies involves its potential as a tracer or model compound to study environmental processes. Its stability and detectability make it suitable for tracking the fate of organic pollutants in the environment. Research involving such halogenated compounds can provide insights into degradation pathways and the impact of pollutants on ecosystems .
properties
IUPAC Name |
4-fluoro-2-iodo-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYAMQMAVTAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157269 | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-iodotoluene | |
CAS RN |
13194-67-7 | |
Record name | 4-Fluoro-2-iodo-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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